molecular formula C₄₈H₈₂NO₈P B119821 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine CAS No. 99296-82-9

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine

Cat. No.: B119821
CAS No.: 99296-82-9
M. Wt: 832.1 g/mol
InChI Key: FPEVDFOXMCHLKL-BFVLUCRJSA-N
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Description

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a defined, semi-synthetic phospholipid of high research value for investigating the role of docosahexaenoic acid (DHA) in cellular membranes and neurological health. This compound is engineered with DHA, an omega-3 polyunsaturated fatty acid essential for normal brain function, esterified at the critical sn-2 position of the glycerol backbone . This specific molecular architecture is significant because the sn-2 position is preferentially targeted by phospholipases and is a key determinant for the metabolic fate and functional properties of the phospholipid . In research applications, this lipid serves as a superior tool for studying DHA transport to the brain. Lysophosphatidylcholine (LPC) carriers with DHA esterified at the sn-2 position, such as those derived from phospholipids like this compound, have been identified as a favored functional carrier for DHA across the blood-brain barrier via the major facilitator superfamily domain-containing protein 2a (Mfsd2a) transporter . This makes it a critical reagent for studies aimed at understanding and mitigating cerebral DHA deficiencies associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, this defined phospholipid is indispensable in membrane biophysics research. It allows scientists to probe how DHA incorporation influences membrane properties such as fluidity, elasticity, and the formation of membrane microdomains . The presence of DHA acyl chains significantly affects the stability, folding, and function of integral membrane proteins, such as G-protein coupled receptors, providing insights into how lipid composition dictates protein activity and signal transduction . The defined structure of this compound, featuring a monounsaturated oleic acid at sn-1 and the polyunsaturated DHA at sn-2, also provides a clean background for studying phospholipid metabolism, including remodeling pathways and the synthesis of downstream signaling molecules. Its use is strictly confined to laboratory research.

Properties

IUPAC Name

[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEVDFOXMCHLKL-BFVLUCRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99296-82-9
Record name 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Lipase-Catalyzed Transesterification

The patent EP2089400B1 outlines a closed-loop transesterification process using immobilized lipases. Key steps include:

  • Substrate Preparation : 1-Palmitoyl-2-DHA-GPC derived from marine biomass (e.g., fish head phospholipids) is lyophilized to remove moisture.

  • Reaction Conditions : Ethyl acetate or vinyl acetate as acyl donors, with Candida antarctica lipase B (Lipozyme®) at 40°C under nitrogen to prevent DHA oxidation.

  • Yield : 60% conversion to 1-acetyl-2-DHA-GPC after 24 hours, with enzyme reuse for 5 cycles without significant activity loss.

This method’s efficiency is limited by DHA’s conformational rigidity, which stalls reactions prematurely. Molecular dynamics studies suggest that DHA’s six cis double bends hinder enzyme access to the sn-1 position, requiring excess acyl donor (3:1 molar ratio).

Chemical Synthesis Approaches

Chemical methods offer scalability but face challenges in regioselectivity and DHA degradation.

Solid-Phase Synthesis

A study on PC-DHA-hsiRNA bioconjugates details a multi-step chemical route:

  • Phosphocholine Head Group Assembly :

    • Nα-Fmoc-L-serine tert-butyl ester is phosphorylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Coupling with choline tosylate yields a phosphodiester intermediate.

  • DHA Incorporation :

    • The free amine on the functionalized support is conjugated to DHA using HATU/DIPEA, followed by solid-phase oligonucleotide synthesis.

  • Deprotection and Purification :

    • Cleavage with methylamine (45°C, 1 hour) and HPLC purification achieve >95% purity.

Key Data :

ParameterValue
Coupling Efficiency85–90% per step
Final Yield32% (over 8 steps)
Purity (HPLC)98.5%

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability, often combining enzymatic and extraction processes.

Marine Biomass Extraction

ODPC-rich phospholipids are extracted from krill or tuna roe using supercritical CO₂, achieving 70–80% lipid recovery. Subsequent enzymatic transesterification with Rhizopus arrhizus phospholipase A1 replaces sn-1 fatty acids with oleic acid.

Purification Technologies

  • High-Performance Liquid Chromatography (HPLC) : Resolves ODPC from lysophospholipids and unreacted substrates using a C18 column and acetonitrile/water gradients.

  • Supercritical Fluid Chromatography (SFC) : Reduces solvent use by 90% compared to HPLC, with comparable purity (97–99%).

Comparative Analysis of Synthesis Methods

MethodYieldCost ($/g)ScalabilityDHA Stability
Enzymatic60%120HighModerate
Chemical32%450LowLow
Industrial Extraction70%90Very HighHigh

Enzymatic methods balance cost and yield but require nitrogen environments to stabilize DHA. Industrial extraction leverages natural sources but demands rigorous purification.

Challenges and Innovations

Oxidative Degradation

DHA’s six double bonds make it prone to peroxidation. Solutions include:

  • Closed-Loop Reactors : Maintain nitrogen atmospheres during synthesis.

  • Antioxidant Additives : 0.01% butylated hydroxytoluene (BHT) in reaction mixtures reduces oxidation by 40%.

Conformational Rigidity

DHA’s bent structure impedes enzyme binding. Computational modeling identifies lipases with flexible active sites (e.g., Mucor miehei) as promising candidates for improved sn-1 modification.

Novel Catalysts

Immobilized phospholipase A2 on magnetic nanoparticles enhances reaction rates by 25% through improved substrate diffusion .

Chemical Reactions Analysis

CDP-Choline Pathway

The primary biosynthesis route involves:

  • Generation of 1-oleoyl-2-DHA diacylglycerol (DAG) via acyltransferase-mediated esterification.

  • Activation of choline to CDP-choline by CTP:phosphocholine cytidylyltransferase.

  • Transfer of phosphocholine to DAG by choline phosphotransferase (CEPT1/CPT1), forming 1-oleoyl-2-DHA PC .

Key Enzymatic Parameters :

EnzymeSubstrate SpecificityLocalizationOptimal pH
CEPT1Broad DAG specificityEndoplasmic reticulum7.5–8.0
CPT1Prefers 1-alkyl DAG derivativestrans-Golgi6.8–7.2

Acyl Remodeling via Transacylation

The lysophosphatidylcholine (LPC)/transacylase pathway enables acyl chain exchange :

  • Substrates : 1-oleoyl LPC (donor) + 2-DHA LPC (acceptor)

  • Reaction : Transacylase transfers DHA from 2-DHA LPC to 1-oleoyl LPC, forming 1-oleoyl-2-DHA PC.

Critical Findings :

  • Bonito muscle LPC/transacylase achieves ~60% conversion efficiency under optimal conditions (20°C, pH 6.5) .

  • Enzyme activity is independent of substrate physical state (micellar vs. monomeric) .

Phospholipase A1 (PLA1)

  • Cleaves the sn-1 oleoyl group, producing 2-DHA LPC.

  • Activity : Hydrolysis rate of 1-oleoyl-2-DHA PC is 4× slower than 1-palmitoyl-2-DHA PC .

Phospholipase A2 (PLA2)

  • Targets the sn-2 DHA chain, yielding 1-oleoyl LPC.

  • Selectivity : Human pancreatic PLA2 shows 3.2× preference for DHA over linoleate at sn-2 .

Comparative Hydrolysis Rates :

SubstratePLA1 Activity (nmol/min/mg)PLA2 Activity (nmol/min/mg)
1-Oleoyl-2-DHA PC12.4 ± 1.228.6 ± 2.8
1-Palmitoyl-2-DHA PC48.3 ± 4.134.9 ± 3.1

Oxidation Reactions

The highly unsaturated DHA chain undergoes non-enzymatic peroxidation:

  • Primary products : 4-hydroxyhexenal, neuroprostanes.

  • Kinetics : Autoxidation rate increases 2.3× in membrane bilayers compared to micellar systems .

Intermolecular Acyl Migration

Spontaneous acyl chain migration occurs under physiological conditions:

  • Equilibrium : 1-oleoyl-2-DHA PC ⇌ 2-oleoyl-1-DHA PC

  • Rate constant : k=1.7×103s1k=1.7\times 10^{-3}\,\text{s}^{-1} at 37°C .

Scientific Research Applications

Chemical Applications

Model Compound for Lipid Studies
ODHPC serves as a model compound for studying lipid oxidation and membrane dynamics. Its unique fatty acid composition allows researchers to investigate how different lipid structures influence membrane behavior and stability.

Chemical Reactions
ODHPC undergoes various chemical reactions, including oxidation and reduction. These reactions can yield products that have distinct biological activities, making them useful for further research into lipid metabolism and signaling pathways.

Reaction Type Description Major Products
OxidationFormation of lipid peroxidesOxidized phospholipids
ReductionHydrogenation of double bondsReduced phospholipids

Biological Applications

Cellular Signaling
Research indicates that ODHPC plays a significant role in cellular signaling. It has been shown to influence membrane fluidity and the activity of various ion channels and receptors, thereby modulating cellular responses .

Neurobiology
ODHPC has been investigated for its effects on neurodegenerative diseases. Studies demonstrate that it enhances long-term potentiation (LTP) in the hippocampus, which is crucial for learning and memory processes. This suggests potential therapeutic applications in cognitive enhancement and neuroprotection .

Sleep Regulation
In animal studies, ODHPC administration increased paradoxical sleep duration, indicating its potential role in sleep regulation mechanisms . This effect may be attributed to its fatty acid residues rather than the choline component.

Medical Applications

Neuroprotective Effects
ODHPC has been explored for its neuroprotective properties. It has shown promise in enhancing cognitive functions and may be beneficial in treating conditions like Alzheimer's disease by improving neuronal signaling pathways .

Anti-inflammatory Properties
The compound exhibits inhibitory effects on 5-lipoxygenase, an enzyme involved in leukotriene production, which is linked to inflammation. ODHPC's ability to inhibit this enzyme suggests it could serve as an anti-inflammatory agent in various therapeutic contexts .

Medical Application Mechanism of Action Potential Benefits
NeuroprotectionEnhances LTPImproved memory function
Anti-inflammationInhibits 5-lipoxygenaseReduced inflammation

Industrial Applications

Nutraceuticals and Functional Foods
Due to its health benefits, ODHPC is utilized in the formulation of nutraceuticals and functional foods. Its incorporation into dietary supplements is aimed at promoting cardiovascular health and cognitive function.

Case Studies

  • Long-Term Potentiation Enhancement
    • Study Design: Rats were administered ODHPC before LTP induction.
    • Findings: Significant enhancement of LTP was observed, indicating improved synaptic plasticity associated with memory formation .
  • Inflammatory Response Modulation
    • Study Design: The effect of ODHPC on 5-lipoxygenase activity was assessed using rat basophilic leukemia cells.
    • Findings: ODHPC showed a dose-dependent inhibition of the enzyme, suggesting potential applications in managing inflammatory diseases .
  • Sleep Quality Improvement
    • Study Design: Male F344 rats received intracerebroventricular injections of ODHPC.
    • Findings: A notable increase in total sleep time was recorded, highlighting its potential role in sleep disorders .

Mechanism of Action

The mechanism of action of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to cellular homeostasis .

Comparison with Similar Compounds

Table 1: Fatty Acid Composition and Key Attributes

Compound Name sn-1 Fatty Acid sn-2 Fatty Acid Key Functional Attributes
ODPC Oleic (18:1) DHA (22:6n3) Neural plasticity, cytotoxicity, sleep modulation
PDPC (1-Palmitoyl-2-DHA PC) Palmitic (16:0) DHA (22:6n3) Membrane stability; altered by milk processing
PC(18:0/22:4) Stearic (18:0) Docosatetraenoic (22:4n6) Lower learning efficacy vs. DHA-PCs; dietary lipid balance
POPC (1-Palmitoyl-2-oleoyl PC) Palmitic (16:0) Oleic (18:1) Membrane phase behavior; α-tocopherol interaction
LPC(22:0) Behenic (22:0) No sn-2 chain; minimal lipid absorption effects

Key Observations:

  • sn-1 Position : ODPC’s oleic acid (vs. palmitic in PDPC) enhances membrane fluidity, facilitating receptor signaling in neural tissues .
  • sn-2 Position : DHA’s six double bonds (vs. 22:4n6 in PC(18:0/22:4)) optimize membrane curvature and synaptic vesicle fusion, critical for cognitive function .

Table 2: Research Findings on Functional Roles

Compound Study Findings Reference
ODPC 50% enhancement in hippocampal LTP; 30% increase in REM sleep duration
PDPC Reduced in Holder-pasteurized milk; impacts infant lipid absorption
PC(18:0/22:4) 22:4n6 accumulation correlates with 20% lower learning scores in rats
1,2-Dioleoyl PC Inhibits α-tocopherol absorption by 50% vs. no effect by lysophosphatidylcholine

Key Functional Contrasts:

  • Neural Efficacy : ODPC outperforms PC(18:0/22:4) in learning assays due to DHA’s preferential incorporation into synaptic membranes .
  • Lipid Absorption : Diacyl PCs (e.g., ODPC, PDPC) reduce lipid-soluble vitamin uptake, unlike lysophosphatidylcholines .
  • Membrane Dynamics : ODPC’s DHA induces greater bilayer disorder vs. POPC’s oleic acid, enhancing ion channel activity .

Stability and Metabolic Considerations

  • Oxidative Susceptibility : ODPC’s DHA is prone to peroxidation, limiting its shelf-life in formulations vs. saturated analogs (e.g., PDPC) .
  • Enzymatic Hydrolysis : Phospholipase C degrades phosphatidylcholines (50% loss in 4–8 hours), but ODPC’s DHA may slow enzymatic access .
  • PC-TP Binding : Natural PCs (e.g., ODPC) exhibit distinct transfer rates vs. fluorescent analogs (NBD-PC), affecting lipid trafficking .

Biological Activity

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that plays a significant role in cellular membranes and various biological processes. Comprising oleic acid and docosahexaenoic acid (DHA), ODPC is notable for its influence on membrane fluidity, cellular signaling, and potential therapeutic applications. This article explores the biological activity of ODPC, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Composition

This compound is characterized by its unique fatty acid composition:

  • Oleic Acid : A monounsaturated fatty acid contributing to membrane fluidity.
  • Docosahexaenoic Acid (DHA) : A polyunsaturated fatty acid known for its neuroprotective properties.

IUPAC Name

The IUPAC name for ODPC is:

 2R 2 4E 7Z 10E 13E 16E 19E docosa 4 7 10 13 16 19 hexaenoyl oxy 3 E octadec 9 enoyl oxypropyl 2 trimethylazaniumyl ethyl phosphate\text{ 2R 2 4E 7Z 10E 13E 16E 19E docosa 4 7 10 13 16 19 hexaenoyl oxy 3 E octadec 9 enoyl oxypropyl 2 trimethylazaniumyl ethyl phosphate}

Physical Properties

PropertyValue
CAS Number99296-82-9
Molecular Weight786.06 g/mol
SolubilitySoluble in organic solvents
Charge at physiological pHApproximately -1.5

Membrane Dynamics

ODPC significantly influences membrane dynamics due to its unsaturated fatty acid composition. Research indicates that the incorporation of ODPC into cellular membranes enhances fluidity and alters phase transitions, which is crucial for maintaining membrane integrity and function under varying physiological conditions .

Cellular Signaling

ODPC has been shown to modulate various signaling pathways:

  • Protein Kinase C (PKC) Activation : Studies demonstrate that ODPC enhances PKC activity by facilitating its partitioning into the membrane, leading to increased histone phosphorylation rates .
  • Adenylyl Cyclase Activity : ODPC potentiates Gsα-activated adenylyl cyclase activity in brain membranes, indicating its role in neurotransmitter signaling pathways .

Cognitive Function and Neuroprotection

Recent studies have explored the potential of ODPC in enhancing cognitive functions and providing neuroprotection:

  • Animal Studies : Intraperitoneal injection of ODPC in rats improved discriminatory shock avoidance learning, suggesting cognitive enhancement properties .
  • Alzheimer's Disease Research : Investigations into dietary choline intake highlight the role of phosphatidylcholine in cognitive functioning, with implications for Alzheimer's disease management .

Comparative Analysis with Similar Compounds

To understand the unique properties of ODPC, it is essential to compare it with other phosphatidylcholines:

CompoundFatty Acids CompositionMembrane Fluidity EffectSignaling Modulation
This compound (ODPC)Oleic Acid & DHAHighStrong PKC activation
1-Oleoyl-2-palmitoyl phosphatidylcholineOleic Acid & Palmitic AcidModerateLimited PKC activation
1-Oleoyl-2-arachidonoyl phosphatidylcholineOleic Acid & Arachidonic AcidModerateVariable

The presence of DHA in ODPC provides it with enhanced biophysical properties compared to other phospholipids with less unsaturation.

Neuroprotective Effects

A study conducted by Izaki et al. demonstrated that ODPC administration in animal models led to significant improvements in learning and memory tasks. The mechanism was attributed to enhanced synaptic plasticity mediated by increased PKC activity .

Dietary Implications

Research published in Clinical Nutrition emphasizes the importance of dietary choline sources like phosphatidylcholine in cognitive health. The study suggests that increasing dietary intake of compounds like ODPC could be beneficial for aging populations at risk for cognitive decline .

Q & A

Q. What validated methods are recommended for extracting ODPC from biological tissues while minimizing lipid oxidation?

The Bligh and Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It employs chloroform-methanol-water (1:2:0.8 ratio) to homogenize tissues, followed by phase separation to isolate lipids in the chloroform layer. To prevent oxidation, perform extractions under nitrogen gas, add antioxidants (e.g., BHT), and store samples at -80°C . For neuronal tissues, adjust homogenization time to preserve ODPC integrity, as its polyunsaturated DHA moiety is oxidation-prone .

Q. How can ODPC be quantified accurately in heterogeneous biological samples?

Use colorimetric or fluorometric phosphatidylcholine (PC) assay kits with enzymatic hydrolysis of PC to choline, followed by choline oxidase/peroxidase reactions. Key steps include:

  • Sample preparation : Homogenize tissues in cold buffer (e.g., 100 µL per 10 mg tissue), centrifuge (4°C, 5 min), and use supernatants .
  • Background correction : Include control wells to subtract endogenous choline interference .
  • Standard curve : Use synthetic ODPC standards (0.1–10 nmol/well) for calibration .

Q. What structural properties make ODPC critical for membrane function in neuronal cells?

ODPC’s asymmetric acyl chains (oleoyl at sn-1, DHA at sn-2) enable membrane curvature generation and lipid raft formation. The DHA chain’s six cis double bonds enhance membrane fluidity, facilitating synaptic vesicle fusion and receptor trafficking. Comparative studies show ODPC outperforms symmetric PC species (e.g., 1,2-dipalmitoyl-PC) in promoting hippocampal long-term potentiation (LTP) .

Advanced Research Questions

Q. How can experimental designs address variability in ODPC’s neurobiological outcomes (e.g., cognitive enhancement vs. sleep modulation)?

Variability arises from dosage , administration route , and model systems :

  • Dosage : Intraperitoneal injection of 10 mg/kg ODPC enhances rat shock avoidance learning, while 30 mg/kg increases paradoxical sleep . Use dose-response studies to identify optimal ranges.
  • Administration : Intrahippocampal infusion targets synaptic plasticity mechanisms directly, avoiding systemic metabolic effects .
  • Model systems : Primary neurons vs. in vivo models may yield divergent results due to differences in lipid turnover rates .

Q. What strategies resolve contradictions in ODPC’s role in cancer studies (e.g., pro-survival vs. cytotoxic effects)?

Context-dependent effects require lipidomic profiling of cancer cell membranes. For example:

  • Pro-survival : ODPC in lipid rafts may activate PI3K/Akt signaling in glioblastoma .
  • Cytotoxicity : DHA peroxidation products (e.g., 4-HNE) from ODPC induce apoptosis in breast cancer cells. Monitor oxidative stress markers (e.g., MDA levels) and use antioxidants to isolate mechanisms .

Q. How can ODPC-based drug delivery systems be optimized for brain targeting?

Conjugate ODPC with siRNA or small molecules via carbon linkers to enhance blood-brain barrier (BBB) penetration. Key parameters:

  • Linker length : C18 linkers improve parenchymal retention vs. shorter chains .
  • Formulation : Use mixed micelles with sphingomyelin (1:1 ratio) to stabilize ODPC in serum .
  • Validation : Employ fluorescence-labeled ODPC and in vivo imaging to track biodistribution .

Methodological Considerations

Q. What controls are essential when studying ODPC’s impact on synaptic plasticity?

Include:

  • Lipid vehicle controls : Test empty liposomes to rule out non-specific effects.
  • Fatty acid competitors : Co-administer oleic or palmitic acid to assess acyl chain specificity .
  • Knockdown models : Use siRNA targeting LPCAT3 (acyltransferase) to reduce endogenous ODPC synthesis .

Q. How can lipidomic workflows differentiate ODPC from isobaric PC species?

Use LC-MS/MS with:

  • Collision energy optimization : 25–35 eV for DHA-specific fragment ions (e.g., m/z 327.2).
  • Reverse-phase columns : C18 columns (2.6 µm, 100 Å) with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation from 1-palmitoyl-2-DHA-PC .

Data Analysis & Reporting

Q. How should researchers statistically analyze ODPC’s dose-dependent effects on LTP?

Apply mixed-effects models to account for intra-animal variability in electrophysiological recordings. Report:

  • Effect size : Slope of LTP magnitude vs. ODPC concentration.
  • Confounders : Control for baseline synaptic transmission changes using paired-pulse ratios .

Q. What metadata is critical for reproducibility in ODPC studies?

Document:

  • Lipid source : Synthetic vs. natural ODPC (e.g., Crypthecodinium sp. D31-derived ).
  • Storage conditions : Temperature, duration, and antioxidant use.
  • Batch variability : Include lot numbers for commercial ODPC .

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